Advanced Profiling of 5-Acetylpyrimidine-4-carboxylic Acid: Physicochemical Properties and Synthetic Utility in Drug Discovery
Advanced Profiling of 5-Acetylpyrimidine-4-carboxylic Acid: Physicochemical Properties and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the pyrimidine ring represents a "privileged scaffold," closely mimicking the adenine fragment of adenosine triphosphate (ATP) and serving as the structural backbone for numerous FDA-approved kinase inhibitors. 5-Acetylpyrimidine-4-carboxylic acid (CAS: 133510-36-8) is a highly specialized, bifunctional heterocyclic building block. By featuring both an electron-withdrawing carboxylic acid at the C4 position and a reactive methyl ketone (acetyl) at the C5 position, this molecule provides orthogonal reactivity vectors. This technical whitepaper explores the physicochemical causality, structural topology, and self-validating synthetic methodologies associated with this compound, providing a comprehensive guide for medicinal chemists and drug development professionals.
Physicochemical Profiling and Electronic Topology
The physical and chemical behavior of 5-Acetylpyrimidine-4-carboxylic acid is dictated by the strong electron-withdrawing nature of the diazine (pyrimidine) core. The inductive and resonance effects of the two endocyclic nitrogen atoms significantly lower the electron density of the aromatic ring, which in turn profoundly impacts the acidity of the C4-carboxylic acid and the electrophilicity of the C5-acetyl group.
Quantitative Physicochemical Data
Data summarized for synthetic planning and computational modeling.
| Property | Value / Description | Causality & Implications |
| CAS Number | 133510-36-8 | Standard registry identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₆N₂O₃ | Contains multiple heteroatoms, ideal for forming diverse hydrogen bond networks. |
| Molecular Weight | 166.13 g/mol | Low molecular weight (Lead-like), allowing for substantial downstream functionalization without violating Lipinski's Rule of 5. |
| SMILES | O=C(O)C1=NC=NC=C1C(=O)C | Encodes the ortho-relationship between the carboxylic acid and acetyl group. |
| Estimated pKa (COOH) | ~2.5 – 3.0 | The electron-deficient pyrimidine ring stabilizes the carboxylate anion, making it significantly more acidic than benzoic acid (pKa 4.2). |
| Hydrogen Bonding | Donors: 1, Acceptors: 5 | High capacity for interacting with kinase hinge regions and solvent molecules. |
| Solubility | Soluble in DMF, DMSO | High polarity requires aprotic, polar solvents for efficient synthetic manipulation. |
Structural Causality: Steric and Electronic Interplay
The ortho-positioning of the C4-carboxylic acid and the C5-acetyl group creates a unique microenvironment. Due to steric repulsion, the acetyl group is forced slightly out of the plane of the pyrimidine ring, disrupting full π-conjugation. However, this non-planar geometry is highly advantageous in Structure-Based Drug Design (SBDD), as it projects the acetyl methyl group into a distinct 3D vector, allowing for the occupation of highly specific sub-pockets within target enzymes. Furthermore, the proximity of these groups allows for the synthesis of fused bicyclic systems (e.g., pyrrolopyrimidines or thienopyrimidines) via condensation reactions.
Synthetic Methodologies: Self-Validating Protocols
The most common application of 5-Acetylpyrimidine-4-carboxylic acid is the formation of pyrimidine-4-carboxamides via amide coupling. Because the pyrimidine ring is electron-deficient, the C4-carboxylic acid can be prone to sluggish reactivity or, under harsh conditions, decarboxylation. Therefore, highly efficient coupling reagents like HATU must be employed.
Protocol: HATU-Mediated Synthesis of Pyrimidine-4-carboxamides
Objective: To couple 5-Acetylpyrimidine-4-carboxylic acid with a primary aniline/amine to yield a kinase-targeting carboxamide.
Reagents & Causality:
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5-Acetylpyrimidine-4-carboxylic acid (1.0 eq): The electrophilic core.
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HATU (1.2 eq): Chosen over EDC/HOBt because it forms a highly reactive HOAt-active ester, which accelerates the coupling of sterically hindered or electronically deactivated acids, minimizing side reactions.
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq): A non-nucleophilic base. It deprotonates the carboxylic acid to initiate HATU activation and neutralizes the amine hydrochloride salt without competing as a nucleophile.
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Target Amine/Aniline (1.1 eq): The nucleophile.
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Anhydrous DMF (0.1 M): Solubilizes the polar starting materials and prevents water from hydrolyzing the highly reactive HOAt ester intermediate.
Step-by-Step Self-Validating Workflow:
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Activation: Dissolve 5-Acetylpyrimidine-4-carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA dropwise at 0 °C.
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Validation Step: Stir for 15 minutes. Extract a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate (m/z = 284.1 [M+H]⁺). Do not proceed until >95% activation is confirmed.
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Nucleophilic Addition: Add the target amine slowly to the activated ester solution. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.
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Causality: Warming to room temperature provides the activation energy required for the amine to attack the sterically hindered ortho-substituted active ester.
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Quench and Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Synthetic reactivity map of 5-Acetylpyrimidine-4-carboxylic acid highlighting divergent pathways.
Pharmacological Applications and Scaffold Hopping
The incorporation of the pyrimidine-4-carboxylic acid motif into drug candidates is a proven strategy for enhancing target affinity and optimizing pharmacokinetic profiles.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Pyrimidine-4-carboxamides are highly potent inhibitors of GSK-3, a kinase implicated in Alzheimer's disease and oncology. Research demonstrates that coupling pyrimidine-4-carboxylic acids with substituted anilines yields compounds with sub-nanomolar IC₅₀ values against GSK-3β. The pyrimidine core acts as a bioisostere for pyridine; the addition of the second nitrogen atom in the pyrimidine ring allows the molecule to adopt a more planar conformation within the ATP binding pocket, avoiding steric clashes and forming critical hydrogen bonds with the kinase hinge region.
Xanthine Oxidase (XO) Inhibition
In the treatment of hyperuricemia and gout, pyrimidine-based scaffolds have shown remarkable efficacy. Structure-Activity Relationship (SAR) analyses reveal that the pyrimidine-4-carboxylic acid moiety is significantly more beneficial for XO inhibitory potency than its 5-carboxylic acid counterpart. The spatial arrangement allows the compound to act as a mixed-type inhibitor, binding effectively to the enzyme-substrate complex.
Antimicrobial and Antiviral Agents
The C5-acetyl group allows for the synthesis of complex fused systems, such as thieno[2,3-d]pyrimidines. These derivatives, synthesized via the cyclization of the acetyl group with activated halomethylene compounds, exhibit potent antimicrobial activity against strains like Pseudomonas aeruginosa, rivaling traditional antibiotics like streptomycin.
Mechanism of action for pyrimidine-4-carboxamide derivatives in GSK-3β inhibition.
References
- BLD Pharm. "133510-36-8 | 5-Acetylpyrimidine-4-carboxylic acid Information and Documentation." BLD Pharm.
- Luo, G., et al. "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, May 2023.
- Zhang, T., et al. "Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids... as potent pyrimidine-based xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, PubMed, Feb 2022.
- PharmaBlock. "Pyrimidines in Drug Discovery: Bridging Molecules for Innovative Medicines." PharmaBlock.
- Assy, M.G., et al. "Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis, Feb 2008.
